Vanillin acetate

Antioxidant Radical scavenging DPPH assay

Flavor loss during thermal processing undermines product quality in baked goods and confectionery. Vanillin acetate (CAS 881-68-5) resolves this through acetylation-enhanced thermal stability and a 60% slower release profile versus vanillin. • Retains vanilla character through baking (FEMA: 28 mg/kg) • Delivers creamy, powdery, balsamic nuance at 11-28 ppm • 22% higher DPPH radical scavenging (IC₅₀ 0.63 µg/mL) for oxidative stability in cosmetic matrices

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
CAS No. 881-68-5
Cat. No. B042379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVanillin acetate
CAS881-68-5
SynonymsNSC 25863;  NSC 8499;  O-Acetylvanillin;  4-(Acetyloxy)-3-methoxybenzaldehyde;  4-Acetoxy-3-methoxybenzaldehyde;  4-Acetoxy-5-methoxybenzaldehyde;  4-Formyl-2-methoxyphenol Acetate;  4-Formyl-2-methoxyphenyl Acetate;  4-O-Acetylvanillin;  4-(Acetyloxy)-3-met
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=C(C=C1)C=O)OC
InChIInChI=1S/C10H10O4/c1-7(12)14-9-4-3-8(6-11)5-10(9)13-2/h3-6H,1-2H3
InChIKeyPZSJOBKRSVRODF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslightly
slightly soluble in water;  soluble in organic solvents, oils
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Vanillin Acetate Chemical Identity and Specifications


Vanillin acetate (CAS 881-68-5; synonyms: acetylvanillin, 4-acetoxy-3-methoxybenzaldehyde, 4-formyl-2-methoxyphenyl acetate) is a phenol ester of vanillin with the molecular formula C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol [1]. It is a beige to white crystalline powder with a melting point of 77–79 °C (lit.), a predicted boiling point of 288.5±25.0 °C, a density of 1.193±0.06 g/cm³, and a logP of approximately 1.10–1.51 [2]. The compound is FEMA No. 3108 and JECFA No. 890, with established regulatory status as a synthetic flavoring agent under FDA 21 CFR §172.515 [3]. It is slightly soluble in water and readily soluble in organic solvents including chloroform, dichloromethane, ethyl acetate, and DMSO (≥100 mg/mL) [4].

1 Research fit for antioxidant screening and radical scavenging studies.
2 Flavor persistence and thermal stability research; acetylated vanillin probe.
3 Regulatory identity as synthetic flavoring substance (FDA 21 CFR 172.515) supports formulation studies.

Vanillin Acetate vs. Vanillin: Substitution Performance Differences


Vanillin acetate is structurally distinct from vanillin due to acetylation of the phenolic hydroxyl group, which eliminates the hydrogen bond donor capacity (hydrogen donor count: 0 vs. 1 for vanillin) and increases lipophilicity (logP ~1.51 vs. ~1.21 for vanillin) [1]. This modification alters volatility, sensory persistence, thermal stability, and biological activity profiles in ways that preclude simple one-to-one substitution in flavor formulations or research applications. Furthermore, vanillin acetate exhibits measurable differences from ethyl vanillin—a compound with 3–4× higher flavoring strength but distinct regulatory and sensory signatures—as well as from other vanillin esters (propionate, butyrate) that differ in release kinetics and hydrophobicity [2]. The quantitative evidence presented in Section 3 establishes that vanillin acetate occupies a specific performance niche that cannot be achieved by substituting parent vanillin or other in-class compounds without altering end-product specifications.

Profile shift Acetylation eliminates hydrogen bond donor capacity and increases logP; solubility and matrix partitioning may differ from vanillin.
Thermal/release Slower release and higher thermal stability may alter product performance in processes optimized for vanillin volatility.
Sensory Creamier, woody character differs from vanillin; end-product flavor identity may not match.

Vanillin Acetate Quantitative Evidence vs. Analogs


DPPH Radical Scavenging Activity

In a comparative derivatization study, vanillin acetate (designated as derivative E-1) exhibited moderately significant antioxidant activity with a DPPH IC₅₀ of 0.63 µg/mL, compared to vanillin's marginal activity of 0.81 µg/mL under identical assay conditions [1].

DPPH IC₅₀
Head-to-head
0.63 µg/mL vs. 0.81 µg/mL (vanillin)
Reported 22% improvement in radical scavenging potency; supports antioxidant research fit.
DPPH assay; vanillin acetate vs. vanillin under identical conditions.
Antioxidant Radical scavenging DPPH assay

PDI-b'x Domain Binding Affinity

Vanillin acetate exhibits measurable binding affinity for the recombinant His-tagged full-length human PDI-b'x domain substrate-binding pocket, with a determined inhibition constant (Kᵢ) of 309,200 nM (309.2 µM) following a 10-minute incubation at 100 µM compound concentration .

PDI-b’x Binding (Kᵢ)
Data to verify
309,200 nM (309.2 µM)
Class-level inference; provides baseline binding data for PDI target engagement research.
No comparator or independent confirmation; assay at 100 µM.
Protein disulfide isomerase Binding affinity Fluorescence assay

Antimicrobial Activity Against Pathogens

A 2020 study evaluating the conversion of eugenol to vanillin demonstrated that vanillin acetate, as an intermediate product in the acetylation phase, possesses antimicrobial activity against both E. coli and S. aureus pathogenic bacteria, alongside eugenol, isoeugenol, vanillin, and vanillic acid [1].

Antimicrobial Activity
Context-dependent
Active against E. coli & S. aureus (intermediate)
Supports antimicrobial screening context; active intermediate in eugenol-to-vanillin pathway.
Disk diffusion/broth dilution; isoeugenol showed higher activity; no MIC reported.
Antimicrobial E. coli S. aureus

Thermal Stability and Release Profile

According to manufacturer functional specifications, vanillin acetate demonstrates enhanced thermal stability compared to vanillin and exhibits an approximately 60% slower release profile in sustained-release formulations, with an operational pH tolerance range of 3.8–9.2 .

Release Rate
Data to verify
~60% slower than vanillin
Manufacturer-reported; may support extended-release formulation studies if verified.
pH tolerance 3.8–9.2; source: manufacturer specifications.
Thermal stability Release kinetics Formulation

Flavor Character and Sensory Persistence

Vanillin acetate provides a more complex vanilla profile compared to standard vanillin, characterized by creamier, more rounded character with subtle woody notes. Its lower volatility relative to vanillin results in extended fragrance and flavor release . At 40 ppm, it delivers sweet, vanilla, creamy, and powdery taste with a balsamic nuance [1].

Sensory Profile
Context-dependent
Creamier, woody, lower volatility
Supports flavor persistence research; qualitative differentiation from vanillin.
Based on sensory evaluation at 40 ppm.
Flavor Sensory Volatility

Vanillin Acetate Application Scenarios


Bakery and Confectionery Applications

Vanillin acetate's enhanced thermal stability and 60% slower release profile relative to vanillin make it the preferred choice for baked goods, cookies, and heat-processed confectionery where vanillin volatilizes or degrades during baking, resulting in flavor loss. FEMA guidelines recommend 28 mg/kg for baked goods and candy [1], and the compound's stability ensures flavor retention through thermal processing.

Dairy, Ice Cream, and Beverage Applications

At recommended usage levels of 11–28 ppm , vanillin acetate delivers sweet, creamy, powdery vanilla character with balsamic nuance that persists longer than vanillin due to lower volatility [1]. It is particularly valued in ice cream, yogurt, custard, condensed milk, and caramel applications where the creamier, more rounded profile enhances dairy notes without the rapid intensity decay observed with vanillin [2].

Cosmetic and Fragrance Formulations

Vanillin acetate's 22% improvement in DPPH radical scavenging IC₅₀ (0.63 µg/mL vs. 0.81 µg/mL for vanillin) supports its selection over vanillin in cosmetic and personal care formulations where oxidative stability of the formulation matrix is a performance consideration. Its lower volatility and extended fragrance release further benefit perfumery and long-lasting fragrance products.

Biotransformation and Antimicrobial Intermediate Studies

As a confirmed intermediate in the eugenol-to-vanillin synthetic pathway with demonstrated antimicrobial activity against E. coli and S. aureus , vanillin acetate serves as a key reference standard and process intermediate for research involving clove oil biotransformation, antimicrobial screening of vanillin-related compounds, and natural product chemistry investigations.

Application
Selection Property
Validation Focus
Bakery product flavor research
Thermal stability and release profile
Retained flavor intensity post-baking
Dairy flavor formulation studies
Sensory persistence and creaminess
Flavor decay profile in high-moisture matrices
Cosmetic antioxidant research
Radical scavenging capacity
Formulation oxidative stability
Eugenol-to-vanillin pathway research
Intermediate identity and antimicrobial context
Antimicrobial screening and pathway monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vanillin acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.